

# Physical and chemical properties of 5,6-Dibromo-2,1,3-benzothiadiazole

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## Compound of Interest

Compound Name: 5,6-Dibromo-2,1,3-benzothiadiazole

Cat. No.: B177419

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## An In-depth Technical Guide to 5,6-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5,6-Dibromo-2,1,3-benzothiadiazole** is a halogenated heterocyclic compound that belongs to the benzothiadiazole family. The benzothiadiazole core is recognized as a significant pharmacophore in medicinal chemistry and a versatile building block in materials science. The introduction of bromine atoms at the 5 and 6 positions of the benzothiadiazole ring system imparts unique physicochemical properties, influencing its reactivity and potential applications, particularly in the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **5,6-Dibromo-2,1,3-benzothiadiazole**, its synthesis, and its potential applications in drug discovery and materials science.

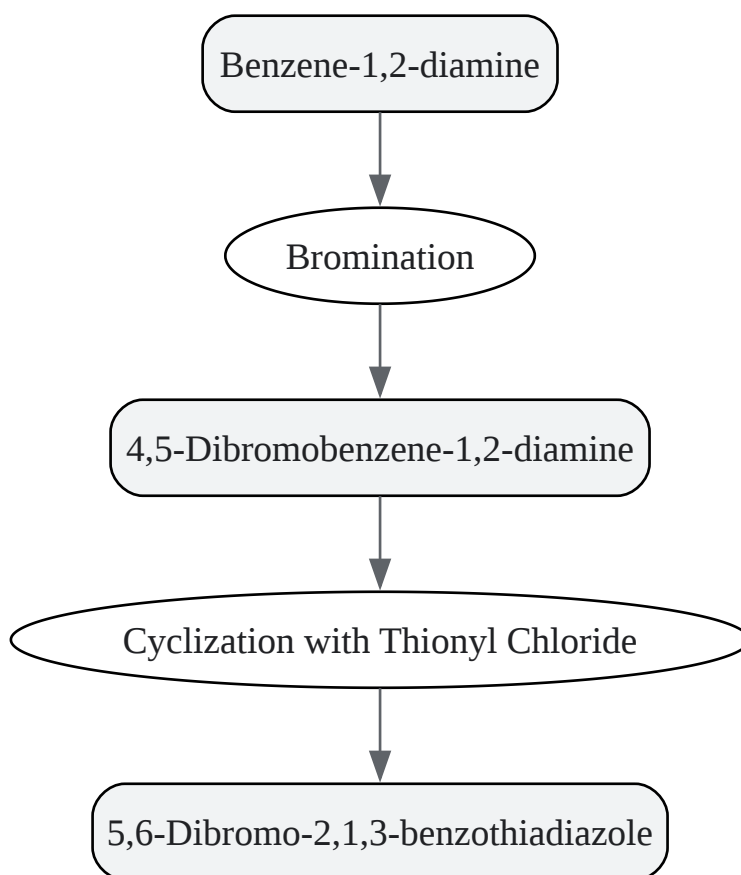
### Core Physical and Chemical Properties

**5,6-Dibromo-2,1,3-benzothiadiazole** is a solid at room temperature. The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	293.97 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	18392-81-9	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	131.0 to 135.0 °C	<a href="#">[1]</a>
Boiling Point (Predicted)	334.5 ± 22.0 °C	<a href="#">[1]</a>
Appearance	White to Light yellow to Light orange powder to crystal	<a href="#">[1]</a>
Solubility	Soluble in Toluene	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[1]</a>
Rotatable Bond Count	0	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **5,6-Dibromo-2,1,3-benzothiadiazole** typically proceeds through a two-step process starting from benzene-1,2-diamine. The general synthetic workflow is illustrated below.



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**General synthetic workflow for 5,6-Dibromo-2,1,3-benzothiadiazole.**

## Step 1: Synthesis of 4,5-Dibromobenzene-1,2-diamine

Protocol:

This synthesis involves the bromination of a protected form of benzene-1,2-diamine, followed by deprotection.

- Protection: Benzene-1,2-diamine is reacted with p-toluenesulfonyl chloride in pyridine to yield N,N'-(o-phenylene)bis(toluene-p-sulfonamide).
- Bromination: The protected diamine is then reacted with bromine in acetic acid in the presence of sodium acetate to yield 4,5-dibromo-N,N'-(o-phenylene)bis(toluene-p-sulfonamide).

- Deprotection: The resulting dibromo-protected diamine is treated with sulfuric acid to yield 4,5-dibromobenzene-1,2-diamine.[\[3\]](#)

## Step 2: Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole

Protocol:

The final step involves the cyclization of 4,5-dibromobenzene-1,2-diamine with thionyl chloride.

- To a solution of 4,5-dibromobenzene-1,2-diamine in a suitable solvent such as dichloromethane, add triethylamine.
- Cool the mixture in an ice bath.
- Slowly add thionyl chloride to the cooled mixture.
- Allow the reaction to proceed for several hours at room temperature.
- Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield **5,6-Dibromo-2,1,3-benzothiadiazole**.[\[1\]](#)

## Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **5,6-Dibromo-2,1,3-benzothiadiazole**.

## Mass Spectrometry

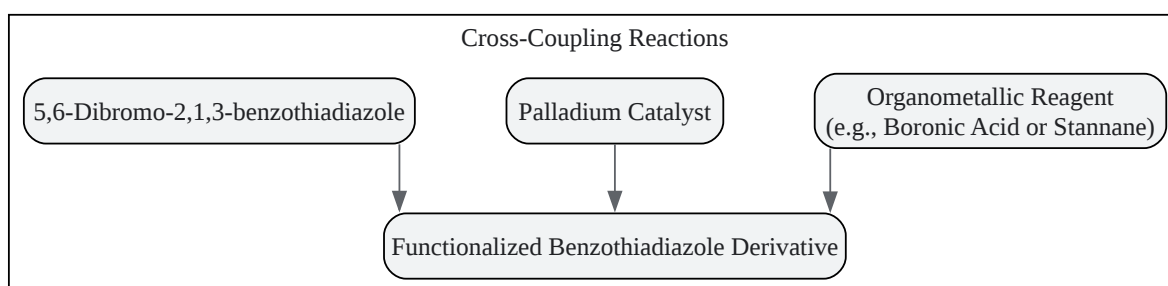
The mass spectrum of **5,6-Dibromo-2,1,3-benzothiadiazole** would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak ( $M^+$ ) would appear as a cluster of peaks due to the isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

## Chemical Reactivity and Potential Applications

The bromine atoms on the 5 and 6 positions of the benzothiadiazole ring are amenable to various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules.

## Cross-Coupling Reactions

The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. This functionalization is a key strategy for tuning the electronic and photophysical properties of benzothiadiazole derivatives for applications in organic electronics or for exploring structure-activity relationships in drug discovery.



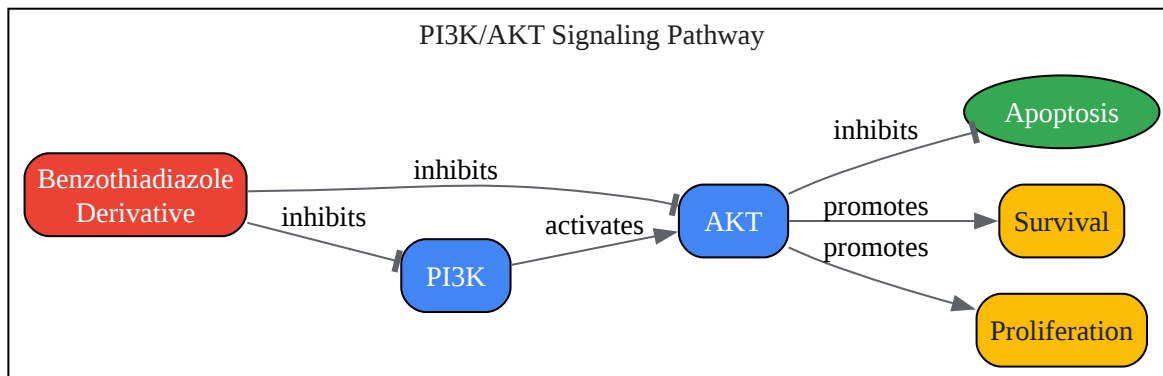
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**General scheme for cross-coupling reactions of 5,6-Dibromo-2,1,3-benzothiadiazole.**

## Applications in Drug Development

The benzothiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The electron-withdrawing nature of the benzothiadiazole core and the potential for diverse functionalization at the bromine positions make **5,6-Dibromo-2,1,3-benzothiadiazole** an attractive starting point for the design and synthesis of novel therapeutic agents.

Benzothiadiazole derivatives have been shown to modulate various signaling pathways implicated in cancer, such as the PI3K/AKT pathway.[7] For instance, the novel benzothiadiazole derivative PB11 has been demonstrated to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[7] While specific studies on the 5,6-dibromo isomer are limited, its potential to serve as a scaffold for inhibitors of such pathways is an active area of research.



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Potential modulation of the PI3K/AKT pathway by benzothiadiazole derivatives.

## Conclusion

**5,6-Dibromo-2,1,3-benzothiadiazole** is a valuable synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in cross-coupling reactions, provide a versatile platform for the development of novel functional molecules. Further research into the specific biological activities and material properties of derivatives of **5,6-Dibromo-2,1,3-benzothiadiazole** is warranted to fully exploit the potential of this compound.

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